molecular formula C7H6N2O3 B2794928 6-Acetylpyridazine-3-carboxylic acid CAS No. 2418642-01-8

6-Acetylpyridazine-3-carboxylic acid

Cat. No.: B2794928
CAS No.: 2418642-01-8
M. Wt: 166.136
InChI Key: FDUWGTYZDYGJIA-UHFFFAOYSA-N
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Description

6-Acetylpyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with an acetyl group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetylpyridazine-3-carboxylic acid typically involves the functionalization of a pyridazine ring. One common method is the acylation of pyridazine derivatives using acetyl chloride in the presence of a Lewis acid catalyst, followed by carboxylation reactions to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Acetylpyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyridazine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of 6-carboxypyridazine-3-carboxylic acid.

    Reduction: Formation of 6-(hydroxymethyl)pyridazine-3-carboxylic acid.

    Substitution: Various halogenated pyridazine derivatives.

Scientific Research Applications

6-Acetylpyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-acetylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Pyridazine: The parent compound, which lacks the acetyl and carboxylic acid groups.

    Pyridazinone: A derivative with a ketone group at the 3-position instead of a carboxylic acid.

    Pyridazine-3-carboxylic acid: Lacks the acetyl group at the 6-position.

Uniqueness: 6-Acetylpyridazine-3-carboxylic acid is unique due to the presence of both an acetyl and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

6-acetylpyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-4(10)5-2-3-6(7(11)12)9-8-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUWGTYZDYGJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418642-01-8
Record name 6-acetylpyridazine-3-carboxylic acid
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